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Technical Guide: 3',4'-Dimethoxy-5'-nitroacetophenone

Introduction

3',4'-Dimethoxy-5'-nitroacetophenone (CAS: 134610-32-5) is a specialized aromatic ketone
utilized primarily as a strategic intermediate in the synthesis of catechol-O-methyltransferase
(COMT) inhibitors, such as Entacapone. Its structural core—a 1,3,4,5-tetrasubstituted benzene
ring—presents a unique challenge in regioselective synthesis due to the competing directing
effects of the methoxy and acetyl groups.

This guide addresses the critical physicochemical properties, the regiochemical challenges in
its synthesis (specifically differentiating it from the 6-nitro isomer), and the safety protocols
required for its handling in pharmaceutical research.

Physicochemical Profile

The compound is characterized by the presence of an electron-withdrawing nitro group meta to
the acetyl moiety and ortho to the methoxy groups, creating a highly functionalized scaffold for
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further derivatization (e.g., Knoevenagel condensation).

Property Data

CAS Registry Number 134610-32-5

IUPAC Name 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
Molecular Formula C10H11NOs

Molecular Weight 225.20 g/mol

Appearance Yellow crystalline solid

Soluble in DCM, Ethyl Acetate, DMSO; Insoluble

Solubility .
in Water
) ] ~98-100 °C (Analog dependent; specific
Melting Point
polymorphs may vary)
Key Functional Groups Nitro (-NOz2), Ketone (-C=0), Methoxy (-OCHs)

Synthetic Strategy & Regioselectivity
The Regioselectivity Challenge

Direct nitration of 3,4-dimethoxyacetophenone (Acetoveratrone) is NOT recommended for
synthesizing the 5-nitro isomer.

o Direct Nitration Outcome: The 3-methoxy group activates the 2- and 6-positions. The 4-
methoxy group activates the 5-position. However, steric hindrance and electronic synergy
typically favor the 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) as the major
product.

e The Solution: To exclusively target the 5-position, one must utilize 4-hydroxy-3-
methoxyacetophenone (Acetovanillone). The free phenol directs the nitro group ortho to itself
(position 5), which is also meta to the acetyl group. Subsequent methylation yields the target
compound.

Recommended Synthetic Pathway
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The following protocol outlines the indirect route to ensure high regiochemical purity.
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Figure 1: Regioselective synthesis pathway contrasting the preferred indirect route (top) with

the non-selective direct nitration (bottom).

Detailed Experimental Protocols
Step 1: Nitration of Acetovanillone

» Reagents: Acetovanillone (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).

e Procedure:

[¢]

[¢]

nitration or oxidation of the acetyl group.

[e]

[e]

e Checkpoint:

Dissolve Acetovanillone in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

Add Nitric acid dropwise, maintaining the temperature below 10 °C to prevent over-

Stir for 1-2 hours. A yellow precipitate (5-nitroacetovanillone) typically forms.

Pour the mixture into ice water. Filter the solid, wash with water, and dry.

H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-2

and H-6.

Step 2: O-Methylation
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» Reagents: 5-Nitroacetovanillone (1.0 eq), Methyl lodide (Mel) or Dimethyl Sulfate (1.5 eq),
Potassium Carbonate (K2COs, 2.0 eq), Acetone or DMF.

e Procedure:

o

Suspend the nitro-phenol intermediate and K2COs in dry acetone.

[¢]

Add Methyl lodide dropwise.

o

Reflux the mixture for 3-5 hours. Monitor consumption of starting material by TLC (SiOz,
Hexane:EtOAc 7:3).

[¢]

Filter off inorganic salts. Evaporate the solvent.

[e]

Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Analytical Characterization

To validate the structure, specifically distinguishing it from the 6-nitro isomer, analyze the
aromatic proton coupling patterns.

. Expected Signal / .
Technique L. Interpretation
Characteristic

H-6: Ortho to Acetyl, Ortho to

0 ~7.60 (d, J=2Hz, 1H
H NMR (CDCls) ( ) Nitro. Deshielded.

H-2: Ortho to Acetyl, Ortho to
0 ~7.45 (d, J=2Hz, 1H)

OMe.
0 ~4.00 (s, 3H), 3.95 (s, 3H) Methoxy groups.
0 ~2.60 (s, 3H) Acetyl methyl group.
IR Spectroscopy 1530, 1350 cm- Asymmetric & Symmetric NO2

stretch.

1680 ) Conjugated Ketone C=0
cm-
stretch.
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Differentiation Note: The 6-nitro isomer (1-(4,5-dimethoxy-2-nitrophenyl)ethanone) typically
shows aromatic protons as singlets (para to each other) or with very weak coupling, and the
chemical shifts will differ due to the nitro group being ortho to the acetyl.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

e Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
o Specific Target Organ Toxicity: May cause respiratory irritation (H335).
Handling Protocols:

» Engineering Controls: Always handle within a certified chemical fume hood. Nitro-aromatics
can be potent sensitizers.

o PPE: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.

o Spill Response: Contain spill with sand or vermiculite. Do not use combustible materials
(sawdust) as nitro compounds are potential oxidizers.

o Storage: Store in a cool, dry place away from strong bases and reducing agents. Light
sensitive—store in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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